![molecular formula C15H18F3N3O2 B2713652 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1197512-43-8](/img/structure/B2713652.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is a reversible inhibitor of BTK, which is a key enzyme in B-cell receptor signaling. BTK plays a critical role in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell receptor signaling, this compound has been shown to inhibit other kinases, including TEC and ITK, which are also involved in B-cell activation. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in these processes. This compound has also been shown to have potent antitumor activity in preclinical models, which makes it a promising candidate for clinical development. However, this compound has some limitations as a tool compound. It is a small molecule inhibitor, which may limit its utility in studying the complex interactions between B-cell receptors and their ligands. In addition, this compound has not been extensively studied in non-B-cell malignancies, which may limit its broader applicability.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide. First, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. These trials will provide important information about the clinical utility of this compound as a therapeutic agent. Second, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors, including this compound. Third, this compound may have potential as a combination therapy with other agents, such as immune checkpoint inhibitors, to enhance antitumor activity. Finally, further studies are needed to explore the immunomodulatory effects of this compound and its potential as an immunotherapy agent.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide was first reported by Takahashi et al. in 2016. The method involves the reaction of 2-amino-2-methylpropanenitrile with 4-(trifluoromethoxy)aniline in the presence of acetic acid to yield this compound. The compound was then purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and NHL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-10(2)14(3,9-19)21-13(22)8-20-11-4-6-12(7-5-11)23-15(16,17)18/h4-7,10,20H,8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXBURTPJKBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

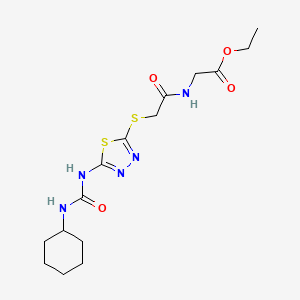
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
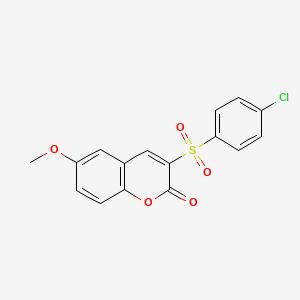
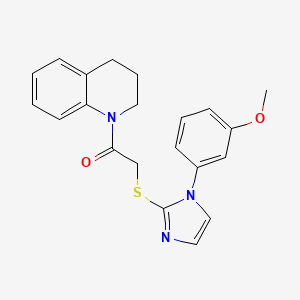
![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)

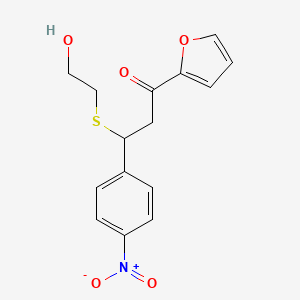
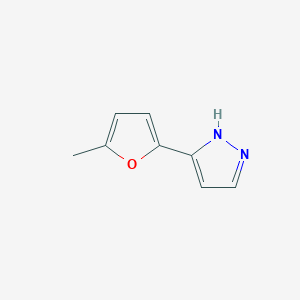
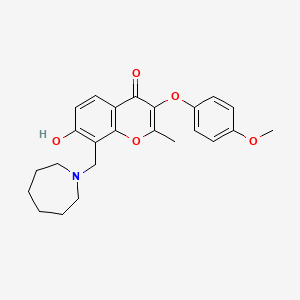


![Ethyl 2-[(2-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2713592.png)